molecular formula C18H17ClN4O4 B357553 1-(3-Chlorophenyl)-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea CAS No. 878422-27-6

1-(3-Chlorophenyl)-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea

Cat. No.: B357553
CAS No.: 878422-27-6
M. Wt: 388.8g/mol
InChI Key: CRIMIEWLUXKDFV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea typically involves a multi-step process:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Dimethoxyphenyl Group: : The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable dimethoxybenzene derivative reacts with the oxadiazole intermediate.

  • Formation of the Urea Linkage: : The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage. This step typically requires mild to moderate heating and the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the oxadiazole ring or the nitro groups (if present), resulting in the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Properties

CAS No.

878422-27-6

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea

InChI

InChI=1S/C18H17ClN4O4/c1-25-14-7-6-11(8-15(14)26-2)17-22-16(27-23-17)10-20-18(24)21-13-5-3-4-12(19)9-13/h3-9H,10H2,1-2H3,(H2,20,21,24)

InChI Key

CRIMIEWLUXKDFV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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